molecular formula C10H9BrN2O2S2 B2635587 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide CAS No. 866010-86-8

4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide

Número de catálogo: B2635587
Número CAS: 866010-86-8
Peso molecular: 333.22
Clave InChI: CIQJJEBMQZYJQT-BENRWUELSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is a synthetic organic compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, 3-methyl-2-bromoacetylthiazole is prepared by reacting 3-methylthiazole with bromoacetyl bromide in the presence of a base such as sodium hydroxide.

  • Sulfonamide Formation: : The benzenesulfonamide moiety is introduced by reacting the thiazole derivative with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions with various electrophiles, forming new C-N or C-S bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a benzene sulfonamide structure, characterized by the presence of a bromine atom and a sulfamoyl group. The synthesis typically involves multiple steps starting from readily available precursors, requiring careful control of reaction conditions to achieve high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and integrity of the synthesized compound .

Pharmacological Properties

Recent studies have highlighted the pharmacological properties of 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide, particularly its interactions with human serum albumin (HSA). The binding affinity of this compound to HSA was found to be moderate to strong, indicating its potential for therapeutic applications. Spectroscopic analyses revealed that the interaction mechanism involves static fluorescence quenching and hydrophobic interactions .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that modifications in its structure can enhance solubility and reactivity profiles, making it a promising candidate for developing new antibacterial agents .

Antiviral Potential

Research indicates that thiazole derivatives, including this compound, exhibit antiviral properties. For instance, certain derivatives have been shown to inhibit the activity of viral RNA polymerases effectively, suggesting their potential use in treating viral infections .

Anticancer Applications

The compound's anticancer potential has also been explored. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, specific structural modifications have been linked to enhanced potency against various cancer types, including lung and breast cancers .

Summary of Applications

Application Details
Pharmacological Moderate to strong binding with human serum albumin; potential therapeutic applications.
Antimicrobial Significant activity against various bacterial strains; structure modifications enhance efficacy.
Antiviral Effective inhibition of viral RNA polymerases; potential for treating viral infections.
Anticancer Induces apoptosis in cancer cell lines; inhibits tumor growth; effective against multiple cancers.

Case Studies

  • Interaction with Human Serum Albumin : A study utilized multi-spectroscopic techniques to elucidate the interaction mechanisms between the compound and HSA. The findings indicated spontaneous hydrophobic interactions coupled with hydrogen bonding as key factors influencing binding affinity .
  • Antimicrobial Efficacy : In vitro assays demonstrated that specific derivatives of thiazole compounds exhibit potent antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents .
  • Anticancer Activity : Research focusing on thiazole derivatives showed promising results in reducing cell proliferation in various cancer cell lines, suggesting that this compound could serve as a lead compound for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparación Con Compuestos Similares

Similar Compounds

    4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide: can be compared to other thiazole derivatives such as:

Uniqueness

The unique combination of a bromine atom, thiazole ring, and benzenesulfonamide group in this compound may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

4-Bromo-N-[3-methyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its biological significance. The presence of the bromine atom enhances its reactivity and potential biological efficacy.

Molecular Formula

  • Molecular Formula : C10H9BrN2O2S
  • Molecular Weight : 301.16 g/mol

The biological activity of 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is attributed to several mechanisms:

  • Protein Interaction : Studies have shown that this compound interacts with human serum albumin (HSA) through static fluorescence quenching and hydrophobic interactions. The binding constant indicates a moderate to strong interaction, which is crucial for its pharmacokinetic profile .
  • Enzyme Inhibition : The compound exhibits potential inhibitory effects on various enzymes, including carbonic anhydrase isozymes, which are linked to diseases such as glaucoma and epilepsy .
  • Antimicrobial Activity : The thiazole structure contributes to significant antimicrobial properties against various bacterial strains. Comparative studies have demonstrated that derivatives of benzenesulfonamide exhibit potent antibacterial activity, comparable to established antibiotics like norfloxacin .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide:

Activity Type Effect Reference
AntibacterialEffective against Staphylococcus epidermidis
Enzyme InhibitionInhibits carbonic anhydrase II
CytotoxicityInduces apoptosis in cancer cell lines
Protein BindingModerate binding affinity with HSA

Case Studies

  • Anticancer Activity : In vitro studies have reported that derivatives of thiazole-bearing compounds exhibit cytotoxic effects on various cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance anticancer potency .
  • Antimicrobial Studies : A recent investigation assessed the antibacterial efficacy of several thiazole derivatives, including 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide, and how do reaction conditions influence yield?

Basic Research Focus
The compound is typically synthesized via condensation reactions between sulfonamide precursors and functionalized thiazole intermediates. A common method involves reacting brominated benzenesulfonamide derivatives with 3-methylthiazol-2(3H)-ylidene under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid . Yield optimization requires precise control of stoichiometry, temperature (70–100°C), and reaction time (4–8 hours). For example, reports a 62% yield for a structurally related sulfonamide using a similar protocol but highlights the need for anhydrous conditions to prevent hydrolysis of the thiazole ring .

Q. How can spectroscopic and chromatographic methods be optimized to characterize this compound and distinguish it from analogs?

Basic Research Focus
Key characterization tools include:

  • ¹H/¹³C NMR : The thiazole ring protons resonate at δ 7.48–7.93 ppm (aromatic region), while the sulfonamide NH₂ group appears as a singlet at δ 7.48 ppm (exchangeable with D₂O) . The bromine substituent deshields adjacent carbons, detectable in ¹³C NMR (e.g., δ 130.9 ppm for C-Br) .
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ peaks (e.g., m/z 457.9 for a brominated analog) .
  • HPLC : Reverse-phase chromatography with a C18 column and acetonitrile/water gradients resolves impurities from structurally similar sulfonamides.

Q. How can researchers resolve contradictions in reported synthetic yields for brominated sulfonamide-thiazole hybrids?

Advanced Research Focus
Discrepancies in yields (e.g., 40–75% across studies) often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) may slow condensation kinetics, requiring extended reaction times .
  • Purification Challenges : Column chromatography may lead to losses; alternative methods like recrystallization in ethanol/water mixtures improve recovery .
  • Catalyst Selection : Glacial acetic acid (5 drops) enhances protonation of intermediates, as shown in , but over-acidification can degrade the thiazole ring .

Q. What experimental frameworks are recommended to evaluate the biological activity of this compound?

Advanced Research Focus

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or cyclooxygenase-2 (COX-2) using fluorescence-based assays. The thiazole-sulfonamide scaffold is known for binding to zinc-containing enzymes .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) can identify IC₅₀ values, with comparisons to control sulfonamides .
  • Molecular Docking : Pre-screen against protein databases (e.g., PDB) to prioritize targets.

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The bromine atom at the para position activates the benzene ring toward electrophilic substitution but also enables cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the thiazole ring may limit reactivity. Computational studies (DFT) can predict sites for functionalization, as demonstrated in ’s reaction design workflows .

Q. What computational strategies are effective for designing derivatives with enhanced binding affinity?

Advanced Research Focus

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict interaction sites .
  • MD Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.
  • Fragment-Based Design : Replace the bromine with bioisosteres (e.g., CF₃) and evaluate via free-energy perturbation (FEP) calculations .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced Research Focus
Crystallization difficulties stem from:

  • Flexibility : The thiazole ring and sulfonamide group create conformational heterogeneity.
  • Solvent Choice : achieved crystallization using slow evaporation in DMSO/ethanol (1:3), but bromine’s heavy atom effect may necessitate synchrotron radiation for data collection .

Q. How can stability studies be designed to assess degradation under physiological conditions?

Advanced Research Focus

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
  • Light Sensitivity : UV-visible spectroscopy can track photodegradation kinetics under ICH Q1B guidelines .

Q. What structure-activity relationship (SAR) trends are observed in sulfonamide-thiazole hybrids?

Advanced Research Focus

  • Thiazole Modifications : Methyl groups at position 3 enhance metabolic stability but reduce solubility .
  • Sulfonamide Linkers : N-substitution (e.g., diethyl groups) increases lipophilicity, improving blood-brain barrier penetration .

Q. What methodologies identify synergistic effects between this compound and established therapeutics?

Advanced Research Focus

  • Combinatorial Screening : Use high-throughput platforms to test pairwise combinations with FDA-approved drugs. Synergy scores (e.g., Chou-Talalay CI values) quantify interactions .
  • Transcriptomics : RNA-seq can reveal pathways modulated by the compound alone vs. in combination.

Propiedades

IUPAC Name

(NZ)-4-bromo-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S2/c1-13-6-7-16-10(13)12-17(14,15)9-4-2-8(11)3-5-9/h2-7H,1H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQJJEBMQZYJQT-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.